6-(Phenoxymethyl)pyrimidine-4-carbonitrile
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Overview
Description
6-(Phenoxymethyl)pyrimidine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, vitamins, and coenzymes This particular compound is characterized by the presence of a phenoxymethyl group at the 6th position and a carbonitrile group at the 4th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Phenoxymethyl)pyrimidine-4-carbonitrile typically involves the reaction of 4,6-dichloropyrimidine with phenoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with sodium cyanide to introduce the carbonitrile group at the 4th position .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-(Phenoxymethyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as pyrimidine oxides.
Reduction Products: Reduced derivatives such as pyrimidine amines.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of antimicrobial and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the biological pathways involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 6-(Phenoxymethyl)pyrimidine-4-carbonitrile and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, in antimicrobial applications, it may inhibit bacterial enzymes essential for DNA replication or protein synthesis. In anticancer research, it may target enzymes involved in cell proliferation and survival pathways . The exact molecular targets and pathways can vary depending on the specific derivative and application .
Comparison with Similar Compounds
2-Mercapto-6-oxo-4-(4-(phenoxymethyl)phenyl)-1,6-dihydropyrimidine-5-carbonitrile: This compound shares a similar pyrimidine core but with different substituents, leading to distinct chemical and biological properties.
Pyrimidine-5-carbonitriles: These compounds have variations in the substituents at different positions on the pyrimidine ring, affecting their reactivity and applications.
Uniqueness: 6-(Phenoxymethyl)pyrimidine-4-carbonitrile is unique due to the specific combination of the phenoxymethyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable scaffold for the development of new compounds with tailored properties .
Properties
Molecular Formula |
C12H9N3O |
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Molecular Weight |
211.22 g/mol |
IUPAC Name |
6-(phenoxymethyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c13-7-10-6-11(15-9-14-10)8-16-12-4-2-1-3-5-12/h1-6,9H,8H2 |
InChI Key |
UPEJXEKECPEKSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=NC=N2)C#N |
Origin of Product |
United States |
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